(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation, where the halopyrimidine reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyrimidines.
Scientific Research Applications
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Methyl-4-chloropyrimidine-5-boronic acid
Comparison: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a boronic acid group and a chloro-cyclopropyl-pyrimidine moiety. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H8BClN2O2 |
---|---|
Molecular Weight |
198.42 g/mol |
IUPAC Name |
(2-chloro-4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BClN2O2/c9-7-10-3-5(8(12)13)6(11-7)4-1-2-4/h3-4,12-13H,1-2H2 |
InChI Key |
CCQWFXGVOMKFER-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C2CC2)Cl)(O)O |
Origin of Product |
United States |
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